5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid
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Overview
Description
The compound “5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group in the compound is commonly used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular structure of this compound involves a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl protected amine group .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Mechanism of Action
The mechanism of action of this compound in chemical reactions involves the addition and removal of the Boc group. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .
Safety and Hazards
Future Directions
The future directions of research on this compound could involve exploring its potential applications in organic synthesis, particularly in the synthesis of complex molecules where the protection of amine groups is required . Further studies could also investigate the properties of this compound and its derivatives .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid involves the protection of the amine group, followed by the alkylation of the naphthalene ring, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "Naphthalene-1-carboxylic acid", "tert-Butyl carbamate", "Diisopropylcarbodiimide (DIC)", "Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)", "Methanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting naphthalene-1-carboxylic acid with tert-butyl carbamate in the presence of DIC and DMF to yield the tert-butyl carbamate derivative.", "Step 2: Alkylation of the naphthalene ring by reacting the tert-butyl carbamate derivative with 5-bromo-2-methylbenzyl bromide in the presence of NaOH and DMF to yield the protected intermediate.", "Step 3: Deprotection of the amine group by reacting the protected intermediate with HCl in ethyl acetate to yield the intermediate amine.", "Step 4: Coupling of the intermediate amine with 4-formylbenzoic acid in the presence of DIC and DMF to yield the final product, 5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid.", "Step 5: Purification of the final product by recrystallization from methanol and drying over Na2SO4." ] } | |
CAS No. |
2384186-52-9 |
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
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